molecular formula C19H19N3O5S2 B2940709 4-methoxy-3-(N-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzene-1-sulfonamide CAS No. 708290-13-5

4-methoxy-3-(N-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzene-1-sulfonamide

Cat. No.: B2940709
CAS No.: 708290-13-5
M. Wt: 433.5
InChI Key: OTRGFZUHZPQMTJ-UHFFFAOYSA-N
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Description

4-Methoxy-3-(N-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzene-1-sulfonamide is a synthetic sulfonamide derivative intended for research use in pharmacology and medicinal chemistry. Sulfonamide-based compounds are extensively investigated for their significant biological properties and serve as key pharmacophores in drug discovery . They are known to exhibit a broad spectrum of pharmacological activities, including promising antibacterial effects against both Gram-positive and Gram-negative bacteria , as well as anticancer, anti-inflammatory, and antifungal properties . The molecular structure of this compound, which incorporates multiple sulfonamide and aromatic moieties, is characteristic of molecules that act as carbonic anhydrase inhibitors or interact with penicillin-binding proteins (PBPs), making them targets for antimicrobial development . Researchers can utilize this compound as a standard or building block in the synthesis of novel bioactive molecules, particularly in strategies that combine multiple pharmacologically active fragments into a single entity to enhance biological activity . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-4-methoxy-N-pyridin-4-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S2/c1-22(29(25,26)16-6-4-3-5-7-16)18-14-17(8-9-19(18)27-2)28(23,24)21-15-10-12-20-13-11-15/h3-14H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRGFZUHZPQMTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=NC=C2)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-(N-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the appropriate benzene derivative and introduce the sulfonamide group through sulfonation and subsequent amination reactions. The methoxy group can be introduced via methylation, and the pyridine ring can be attached through a coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-(N-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

    Oxidation: Formation of 4-hydroxy-3-(N-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzene-1-sulfonamide.

    Reduction: Formation of 4-methoxy-3-(N-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzene-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-methoxy-3-(N-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. The methoxy group can modulate the compound’s lipophilicity and bioavailability.

Comparison with Similar Compounds

Structural Analogues in Pharmacological Research

a) SB-258585 and SB-258510
  • SB-258585 : 4-Iodo-N-[4-methoxy-3-(4-methyl-piperazin-1-yl)-phenyl]-benzene sulphonamide.
  • SB-258510 : N-[4-Methoxy-3-(4-methyl-1-piperazinyl)-phenyl]-5-chloro-3-methylbenzo-thiophene-2-yl sulphonamide.
Feature Target Compound SB-258585 SB-258510
Core Structure Benzene sulfonamide Benzene sulfonamide Benzothiophene sulfonamide
Position 3 Group N-Methylbenzenesulfonamido 4-Methylpiperazinyl 4-Methylpiperazinyl
Position 4 Group Methoxy Methoxy Methoxy
Bioactivity Not specified 5-HT receptor antagonist 5-HT receptor antagonist

Key Insight : Replacement of the N-methylbenzenesulfonamido group in the target compound with piperazinyl groups in SB-258585/SB-258510 alters receptor binding specificity, likely enhancing affinity for serotonin (5-HT) receptors .

b) Zelenirstat
  • Structure : 2,6-Dichloro-N-[1,5-dimethyl-3-(2-methylpropyl)-1H-pyrazol-4-yl]-4-[2-(piperazin-1-yl)pyridin-4-yl]benzene-1-sulfonamide.
  • Activity : Antineoplastic agent targeting N-myristoyltransferase .
Feature Target Compound Zelenirstat
Core Structure Benzene sulfonamide Dichlorobenzene sulfonamide
Substituents Pyridin-4-yl, methoxy Pyridin-4-yl with piperazinyl
Therapeutic Use Not reported Anticancer (clinical phase)

Key Insight : The dichlorination and addition of a pyrazolyl group in Zelenirstat enhance its antitumor activity compared to the target compound’s simpler substitution pattern.

Derivatives with Varied Sulfonamide Substituents

a) N-(4-Methoxyphenyl)benzenesulfonamide Derivatives
  • Example : N-(4-Methoxyphenyl)-4-methyl-3-(2-phenylethenesulfonamido)benzene-1-sulfonamide (CAS 950135-41-8) .
Feature Target Compound CAS 950135-41-8
Core Structure Benzene sulfonamide Benzene sulfonamide
Position 3 Group N-Methylbenzenesulfonamido 2-Phenylethenesulfonamido
Molecular Weight Not provided 458.6 g/mol
b) 4-Amino-N-(Pyridin-2-yl)Benzene-1-Sulfonamide
  • Structure: A simpler analogue with an amino (-NH₂) group at position 4 .
Feature Target Compound 4-Amino-N-(Pyridin-2-yl)
Position 4 Group Methoxy Amino
Electron Effects Electron-donating (-OCH₃) Electron-donating (-NH₂)

Key Insight: The amino group may increase hydrogen bonding capacity, affecting solubility and target binding compared to the methoxy group in the target compound.

Sulfonamides with Heterocyclic Moieties

a) Morpholin-4-ylpyrimidinyl Derivatives
  • Example : N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide .
Feature Target Compound Morpholinyl Derivative
Position 1 Group Pyridin-4-yl Trimethylbenzenesulfonamide
Heterocycle None Morpholin-4-ylpyrimidinyl

Key Insight : The morpholinylpyrimidinyl group introduces a larger heterocyclic system, likely improving kinase inhibition but reducing metabolic stability.

Biological Activity

The compound 4-methoxy-3-(N-methylbenzenesulfonamido)-N-(pyridin-4-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Aromatic sulfonamide core
  • Methoxy and pyridine substituents

Its molecular formula is C17H21N3O4SC_{17}H_{21}N_{3}O_{4}S, with a molecular weight of approximately 363.43 g/mol. The presence of the sulfonamide group is crucial for its biological activity, particularly in modulating various biological targets.

1. Leukotriene Receptor Antagonism

Research indicates that this compound acts as a potent leukotriene receptor antagonist. It has demonstrated a Ki value of 0.42 nM for the displacement of [^3H]LTD4 on guinea pig lung membranes, indicating strong binding affinity to leukotriene receptors.

Table 1: Biological Activity Profile

Activity TypeMeasurementReference
Ki Value (LTD4 Displacement)0.42 nM
pKB (LTE4)10.13 ± 0.14
Oral ED50 (Bronchoconstriction)1.14 µmol/kg

2. Antiviral Properties

In addition to its role as a leukotriene antagonist, the compound has shown potential antiviral activity by binding to the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of the HIV-1 matrix protein, thereby inhibiting viral replication. This suggests a dual mechanism of action that could be beneficial in treating inflammatory and viral conditions.

Case Study 1: Respiratory Conditions

A study involving guinea pigs demonstrated that administration of the compound significantly reduced LTD4-induced bronchoconstriction, showcasing its therapeutic potential in managing respiratory conditions such as asthma and allergic reactions.

Case Study 2: Antiviral Efficacy

In vitro studies have highlighted the compound's ability to inhibit HIV-1 replication by targeting specific viral proteins, which may lead to new therapeutic strategies for managing HIV infections.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • The sulfonamide group enhances binding affinity to biological targets.
  • The methoxy and pyridine substituents contribute to its pharmacokinetic properties, including solubility and permeability.

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